4-Ethyl-1,3-oxazol-2-amine
Overview
Description
4-Ethyl-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring with an ethyl group at the fourth position and an amine group at the second position. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
4-Ethyl-1,3-oxazol-2-amine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often enzymes and receptors in biological systems
Mode of Action
Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in various biological responses .
Biochemical Pathways
Oxazole derivatives have been found to affect a variety of biochemical pathways, leading to a wide range of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Result of Action
Oxazole derivatives are known to have a wide range of biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
The action of this compound, like other oxazole derivatives, can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, temperature, and more . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-oxazol-2-amine typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of oxazole derivatives, including this compound, often involves the use of flow chemistry techniques. This method allows for the rapid and efficient production of oxazoles by continuously feeding reactants through a packed reactor containing the necessary reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Palladium catalysts, phosphine ligands, and polar or nonpolar solvents depending on the desired regioselectivity.
Major Products:
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Formation of arylated or alkenylated oxazoles.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of new chemical entities.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agents for treating diseases such as diabetes, obesity, and infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Oxazole: The parent compound with a similar structure but without the ethyl and amine groups.
Isoxazole: An isomer with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness: 4-Ethyl-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
4-ethyl-1,3-oxazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCPOTCGHLLGRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=COC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97567-77-6 | |
Record name | 4-ethyl-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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